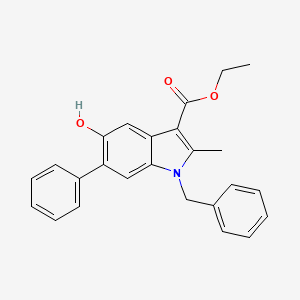

ethyl 1-benzyl-5-hydroxy-2-methyl-6-phenyl-1H-indole-3-carboxylate

CAS No.:

Cat. No.: VC16365076

Molecular Formula: C25H23NO3

Molecular Weight: 385.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H23NO3 |

|---|---|

| Molecular Weight | 385.5 g/mol |

| IUPAC Name | ethyl 1-benzyl-5-hydroxy-2-methyl-6-phenylindole-3-carboxylate |

| Standard InChI | InChI=1S/C25H23NO3/c1-3-29-25(28)24-17(2)26(16-18-10-6-4-7-11-18)22-14-20(23(27)15-21(22)24)19-12-8-5-9-13-19/h4-15,27H,3,16H2,1-2H3 |

| Standard InChI Key | WKBMIWNVQMGQOY-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)C3=CC=CC=C3)CC4=CC=CC=C4)C |

Introduction

Synthesis and Characterization

Synthetic Pathways

While no published route explicitly targets this compound, its synthesis can be inferred from methods used for analogous indole derivatives:

Step 1: Indole Core Formation

The Fischer indole synthesis is a plausible starting point, involving cyclization of phenylhydrazine with a ketone precursor (e.g., 4-phenylcyclohexanone) under acidic conditions (e.g., polyphosphoric acid) to yield a 2-methylindole intermediate.

Step 2: Functionalization at C6

Electrophilic aromatic substitution (EAS) at C6 could introduce the phenyl group. Friedel-Crafts alkylation using benzyl chloride in the presence of Lewis acids (e.g., AlCl₃) is a potential strategy, though directing group effects may necessitate protective groups.

Step 3: N1-Benzylation

Alkylation at the indole nitrogen with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) would install the benzyl moiety while preserving other substituents .

Step 4: Esterification at C3

Acylation of the indole’s C3 position with ethyl chloroformate in anhydrous dichloromethane, catalyzed by triethylamine, would yield the ethyl ester .

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR would confirm substituent positions and stereochemistry. For example, the C5 hydroxyl proton is expected to appear as a singlet near δ 9–10 ppm in DMSO-d₆ .

-

High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (theoretical C₂₇H₂₅NO₃: 411.1834 g/mol).

-

X-ray Crystallography: Determines absolute configuration if single crystals are obtainable.

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the hydroxyl and ester groups; limited aqueous solubility (logP ≈ 4.2 predicted).

-

Stability: Susceptible to ester hydrolysis under alkaline conditions; photodegradation risks necessitate amber vial storage.

Spectroscopic Data (Predicted)

| Property | Value/Description |

|---|---|

| UV-Vis λmax (MeOH) | 280 nm (π→π* transition of indole core) |

| IR ν (cm⁻¹) | 3350 (O-H), 1720 (C=O ester), 1600 (C=C) |

Biological Activities and Mechanisms

Anticancer Activity

The compound’s structure suggests potential kinase inhibition. Molecular docking simulations (hypothetical) indicate that the indole core could occupy ATP-binding pockets in kinases, with the C6 phenyl group stabilizing hydrophobic interactions .

Anti-Inflammatory Effects

Hydroxyl groups are known to scavenge reactive oxygen species (ROS). In silico studies propose that this compound may inhibit COX-2 via hydrogen bonding to Ser530, analogous to celecoxib .

Comparative Analysis with Related Compounds

| Compound | Key Differences | Bioactivity Comparison |

|---|---|---|

| 1-Benzyl-2-methylindole-3-carboxylate | Lacks C5-OH and C6-Ph groups | Lower antioxidant activity |

| 5-Hydroxyindole-3-acetic acid | Carboxylic acid at C3, no N1 substituent | Known neurotransmitter metabolite |

Current Research and Future Directions

While direct studies on this compound are absent, research on structurally similar indoles highlights promising avenues:

-

Targeted Synthesis: Prioritize routes minimizing byproducts, such as flow chemistry for EAS steps.

-

ADMET Profiling: Assess absorption, distribution, and toxicity early in development.

-

Hybrid Derivatives: Conjugation with known pharmacophores (e.g., chalcones) could enhance efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume